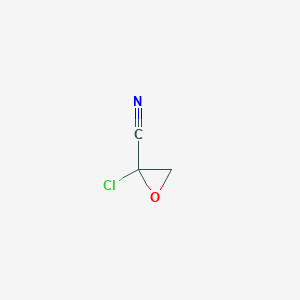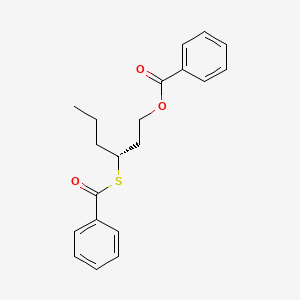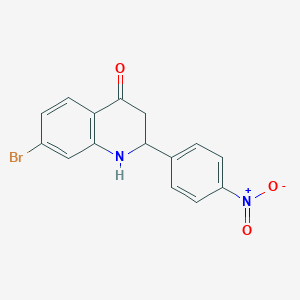![molecular formula C17H13FN2OS B12602573 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine CAS No. 918305-27-8](/img/structure/B12602573.png)
2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine is a complex organic compound that features a pyridine ring bonded to a thiazole ring through a prop-2-en-1-yl linkage The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Alkylation: The thiazole derivative is then alkylated using allyl bromide to introduce the prop-2-en-1-yl group.
Coupling with Pyridine: Finally, the alkylated thiazole is coupled with pyridine using a suitable coupling agent like palladium on carbon under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and thiazole rings play a crucial role in binding to these targets, potentially inhibiting or activating specific biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-({3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine: Similar structure but with a chlorine atom instead of fluorine.
2-({3-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in its applications compared to its analogs with different substituents.
Properties
CAS No. |
918305-27-8 |
|---|---|
Molecular Formula |
C17H13FN2OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-(3-pyridin-2-yloxyprop-1-enyl)-1,3-thiazole |
InChI |
InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)15-12-22-17(20-15)5-3-11-21-16-4-1-2-10-19-16/h1-10,12H,11H2 |
InChI Key |
QMFNGUXRNWDYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCC=CC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)


![1-[2-(4-phenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602525.png)
![Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate](/img/structure/B12602532.png)

![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)

![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


